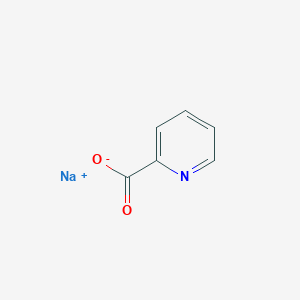
Aluminium triglycinate
Übersicht
Beschreibung
Aluminiumtriglycinat, auch bekannt als Aluminium-Aminoacetat, ist eine Koordinationsverbindung, bei der Aluminium mit drei Glycinmolekülen komplexiert ist. Diese Verbindung ist vor allem für ihre Anwendungen in der pharmazeutischen Industrie bekannt, insbesondere als Antazidum. Es wird zur Neutralisierung von Magensäure und zur Linderung von Symptomen wie Verdauungsstörungen, Sodbrennen und Magengeschwüren eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Aluminiumtriglycinat kann durch die Reaktion von Aluminiumsalzen mit Glycin in einem wässrigen Medium synthetisiert werden. Die typische Reaktion beinhaltet die Auflösung von Aluminiumchlorid oder Aluminiumsulfat in Wasser, gefolgt von der Zugabe von Glycin. Die Mischung wird dann erhitzt, um die Bildung des Aluminiumtriglycinat-Komplexes zu erleichtern. Die Reaktion kann wie folgt dargestellt werden: [ \text{AlCl}3 + 3\text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{Al(NH}_2\text{CH}_2\text{COO)}_3 + 3\text{HCl} ]
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Aluminiumtriglycinat ähnliche Prinzipien, jedoch im größeren Maßstab. Der Prozess umfasst die präzise Kontrolle von Reaktionsbedingungen wie Temperatur, pH-Wert und Konzentration der Reaktanten, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird typischerweise durch Kristallisation und anschließende Trocknung gewonnen {_svg_2}.
Arten von Reaktionen:
Oxidation und Reduktion: Aluminiumtriglycinat kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel. Es ist jedoch unter normalen Bedingungen relativ stabil.
Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Glycinliganden durch andere Liganden ersetzt werden können, abhängig von den Reaktionsbedingungen und der Art der substituierenden Mittel.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Substitutionsmittel: Andere Aminosäuren oder Liganden, die stabile Komplexe mit Aluminium bilden können.
Hauptprodukte, die gebildet werden:
Oxidation: Aluminiumoxid und andere oxidierte Produkte.
Substitution: Neue Aluminiumkomplexe mit verschiedenen Liganden.
Wissenschaftliche Forschungsanwendungen
Aluminiumtriglycinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Aluminiumkomplexe eingesetzt.
Biologie: Wird für seine Wechselwirkungen mit biologischen Molekülen und seine potenziellen Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird hauptsächlich als Antazidum zur Behandlung von Zuständen im Zusammenhang mit überschüssiger Magensäure eingesetzt. Es wird auch für seine potenzielle Verwendung in Medikamententrägersystemen untersucht.
5. Wirkmechanismus
Der primäre Wirkmechanismus von Aluminiumtriglycinat als Antazidum beruht auf seiner Fähigkeit, Magensäure zu neutralisieren. Die Verbindung reagiert mit Salzsäure im Magen unter Bildung von Aluminiumchlorid und Wasser, wodurch die Säure reduziert wird. Diese Reaktion kann wie folgt dargestellt werden: [ \text{Al(NH}2\text{CH}_2\text{COO)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{NH}_2\text{CH}_2\text{COOH} ]
Neben seinen antaziden Eigenschaften kann Aluminiumtriglycinat auch mit zellulären Proteinen und Enzymen interagieren, was möglicherweise verschiedene biochemische Pfade beeinflusst {_svg_3}.
Ähnliche Verbindungen:
Aluminiumglycinat: Ähnlich in der Struktur, aber mit weniger Glycinliganden.
Aluminiumhydroxid: Ein weiteres gängiges Antazidum mit unterschiedlichen chemischen Eigenschaften.
Magnesiumtrisilicat: Wird für ähnliche medizinische Zwecke verwendet, jedoch mit unterschiedlicher chemischer Zusammensetzung und Wirkmechanismus.
Einzigartigkeit: Aluminiumtriglycinat ist aufgrund seiner spezifischen Koordination mit drei Glycinmolekülen einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The primary mechanism of action of aluminium triglycinate as an antacid involves its ability to neutralize stomach acid. The compound reacts with hydrochloric acid in the stomach to form aluminium chloride and water, thereby reducing acidity. This reaction can be represented as: [ \text{Al(NH}_2\text{CH}_2\text{COO)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{NH}_2\text{CH}_2\text{COOH} ]
In addition to its antacid properties, this compound may also interact with cellular proteins and enzymes, potentially affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Aluminium Glycinate: Similar in structure but with fewer glycine ligands.
Aluminium Hydroxide: Another common antacid with different chemical properties.
Magnesium Trisilicate: Used for similar medicinal purposes but with different chemical composition and mechanism of action.
Uniqueness: Aluminium triglycinate is unique due to its specific coordination with three glycine molecules, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
aluminum;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5NO2.Al/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJUQAPQALJUPC-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12AlN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200702 | |
| Record name | Aluminium triglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52729-29-0, 56571-59-6 | |
| Record name | Tris(glycinato-κN,κO)aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52729-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium triglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052729290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056571596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINIUM TRIGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TLG1CL557 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)



![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)



